N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is an organic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine typically involves the reaction of 3-ethylphenylamine with dimethylcarbamoyl chloride, followed by the introduction of a glycine moiety. The reaction conditions may include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(Dimethylcarbamoyl)-N-phenylglycine
- N-(Dimethylcarbamoyl)-N-(4-methylphenyl)glycine
- N-(Dimethylcarbamoyl)-N-(2-chlorophenyl)glycine
Uniqueness
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is unique due to the presence of the 3-ethylphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62750-07-6 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[N-(dimethylcarbamoyl)-3-ethylanilino]acetic acid |
InChI |
InChI=1S/C13H18N2O3/c1-4-10-6-5-7-11(8-10)15(9-12(16)17)13(18)14(2)3/h5-8H,4,9H2,1-3H3,(H,16,17) |
InChI Key |
VJDOCTGEEXQWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.